4-(Benzothiazol-2-ylamino)-cyclohexanol

Description

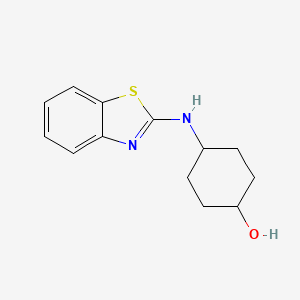

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-ylamino)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c16-10-7-5-9(6-8-10)14-13-15-11-3-1-2-4-12(11)17-13/h1-4,9-10,16H,5-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIGJAADWPRMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC3=CC=CC=C3S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzothiazol 2 Ylamino Cyclohexanol and Analogues

Development of Efficient Synthetic Routes to the Core 4-(Benzothiazol-2-ylamino)-cyclohexanol Structure

The formation of the this compound core structure typically involves the coupling of a 2-aminobenzothiazole (B30445) precursor with a suitably functionalized cyclohexanone (B45756), followed by reduction, or the direct reaction of a 2-halobenzothiazole with 4-aminocyclohexanol.

The synthesis of the 2-aminobenzothiazole scaffold, a key precursor, can be achieved through various methods, including the reaction of arylthioureas with bromine in chloroform (B151607) or the oxidative ring closure of an arylthiourea. Modern approaches often utilize transition metal catalysis to improve efficiency and yield. For instance, Ru(III)-catalyzed intramolecular oxidative coupling of N-arylthioureas provides a direct route to substituted 2-aminobenzothiazoles. The choice of catalyst, solvent, and temperature is critical for maximizing the yield and purity of the desired product.

The coupling of 2-aminobenzothiazole with a cyclohexanone derivative is a common strategy. The reaction conditions for this condensation and subsequent reduction are optimized to control the formation of the desired stereoisomer of the final cyclohexanol (B46403) product.

A facile and convenient method for the formation of N-substituted 2-aminobenzothiazoles has been developed via an iron-catalyzed condensation of 2-aminobenzothiazole with various amines. This eco-friendly and inexpensive method is applicable to a wide range of aliphatic, aromatic, and heterocyclic amines, providing the corresponding products in moderate yields. The reaction is typically heated at 110°C for 24 hours, and the progress is monitored by thin-layer chromatography (TLC).

| Parameter | Condition | Outcome |

| Catalyst | Iron | Eco-friendly and inexpensive |

| Substrates | 2-aminobenzothiazole, various amines | Wide applicability |

| Temperature | 110°C | Optimal for reaction progression |

| Time | 24 hours | Monitored by TLC |

The stereochemistry of the cyclohexanol ring, specifically the relative orientation of the hydroxyl and the benzothiazolylamino groups (cis or trans), is crucial for biological activity. Stereoselective synthesis is therefore a key focus.

One common approach is the stereoselective reduction of an intermediate 4-(benzothiazol-2-ylamino)-cyclohexanone. The choice of reducing agent plays a pivotal role in determining the stereochemical outcome. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to favor the formation of the cis-isomer, while smaller reducing agents, like sodium borohydride, may lead to a mixture of isomers or favor the thermodynamically more stable trans-isomer.

Enzymatic and chemoenzymatic methods offer a powerful strategy for achieving high stereoselectivity in the synthesis of the cyclohexanol moiety. Lipases are commonly employed for the kinetic resolution of racemic cyclohexanol derivatives. This technique exploits the differential rate of reaction of the two enantiomers with an acylating agent in the presence of the enzyme.

For instance, Candida antarctica lipase (B570770) B (CAL-B), often used in an immobilized form like Novozym 435, has demonstrated high enantioselectivity in the resolution of analogous cyclic alcohols. This enzymatic resolution can effectively separate a racemic mixture into its individual enantiomers, providing access to enantiomerically pure building blocks for the synthesis of the final compound.

| Enzyme | Substrate Type | Reaction Type | Outcome |

| Novozyme 435 | (±)-trans-2-Azidocyclohexanol | Acetylation | Successful resolution with 99% ee |

| Pseudomonas cepacia lipase | (±)-trans-2-Azidocyclohexyl acetate | Hydrolysis | Successful multigram-scale resolution |

| Candida antarctica lipase B (CAL-B) | trans-2-(phenylthio)cyclohexanol | Acylation | Enantiomeric excesses >99% |

Synthesis of Analogues and Derivatives Bearing Diverse Substituents

To explore the structure-activity relationship and optimize the pharmacological profile, a wide range of analogues and derivatives of this compound have been synthesized.

The benzothiazole (B30560) ring system is a common target for modification. A variety of substituted 2-aminobenzothiazoles can be synthesized and subsequently incorporated into the final structure. These substitutions can alter the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its biological activity.

Common synthetic routes to substituted 2-aminobenzothiazoles include:

Condensation of arylthioureas with bromine.

Thiocyanogenation of anilines.

Oxidative cyclization of 2-aminothiophenols with various reagents.

Transition metal-catalyzed synthesis from N-arylthioureas.

These methods allow for the introduction of a wide array of substituents, such as halogens, alkyl, alkoxy, and nitro groups, onto the benzene (B151609) portion of the benzothiazole ring.

Modifications to the cyclohexanol moiety and the linker connecting it to the benzothiazole ring are also crucial for modulating the compound's properties. The hydroxyl group of the cyclohexanol can be esterified or etherified to introduce different functional groups. These modifications can impact the compound's solubility, metabolic stability, and ability to form hydrogen bonds with its biological target.

The amino group of the linker can also be a point of derivatization, although this is less common for the core structure. The synthesis of these derivatives often involves standard functional group transformations applied to the final this compound molecule or its immediate precursors.

Exploration of Different Linkage Chemistries (e.g., Amide, Urea)

The introduction of amide and urea (B33335) linkages into benzothiazole-cyclohexanol scaffolds offers a versatile strategy to modulate the physicochemical and biological properties of these molecules. These linkages can influence factors such as solubility, stability, and the ability to interact with biological targets.

Amide Linkage Synthesis:

The formation of an amide bond in this context typically involves a nucleophilic acyl substitution reaction. nih.gov A common approach is the reaction of a 2-aminobenzothiazole derivative with a carboxylic acid derivative of cyclohexanol. To facilitate this reaction, the carboxylic acid is often activated. One method involves converting the carboxylic acid to an acyl chloride, which then readily reacts with the amino group of the benzothiazole. nih.gov

A representative synthetic scheme for preparing a benzothiazole-cyclohexanol analogue with an amide linkage is outlined below:

Step 1: Activation of the Carboxylic Acid: A cyclohexanecarboxylic acid derivative is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acyl chloride.

Step 2: Amide Bond Formation: The resulting acyl chloride is then reacted with 2-aminobenzothiazole in the presence of a base, like sodium bicarbonate (NaHCO₃), in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂). nih.gov The base neutralizes the hydrochloric acid generated during the reaction.

The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields. For instance, carrying out the reaction at a reduced temperature (0–5 °C) can help to control the reactivity of the acyl chloride and minimize side reactions. nih.gov

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Aminobenzothiazole | Cyclohexanecarbonyl chloride | NaHCO₃ | CH₂Cl₂ | 0–5 °C | N-(Benzothiazol-2-yl)cyclohexanecarboxamide | Up to 93% |

Urea Linkage Synthesis:

The synthesis of benzothiazole-cyclohexanol analogues featuring a urea linkage can be achieved through the reaction of a 2-aminobenzothiazole with an isocyanate derivative of cyclohexanol. Alternatively, a two-step procedure involving an imidazolyl intermediate is often employed. researchgate.net

A general synthetic pathway for urea derivatives is as follows:

Step 1: Formation of Imidazolyl Intermediate: 2-Aminobenzothiazole is reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI). This reaction forms a reactive imidazolyl intermediate. researchgate.net

Step 2: Urea Formation: The intermediate is then treated with a cyclohexylamine (B46788) derivative to yield the final 1,3-disubstituted urea. researchgate.net

This method is advantageous as it avoids the direct handling of potentially hazardous isocyanates. The reaction conditions are typically mild, and the byproducts are easily removed. This approach has been successfully used to synthesize a variety of benzothiazolyl ureas. nih.govmdpi.com Quinoline–urea–benzothiazole hybrids have also been synthesized using 1,1′carbonyldiimidazoles (CDIs) in refluxing dry DCM. nih.gov

| Reactant 1 | Intermediate Reagent | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 2-Aminobenzothiazole | 1,1'-Carbonyldiimidazole (CDI) | Aminocyclohexanol | Dry Dichloromethane (DCM) | Reflux | 1-(Benzothiazol-2-yl)-3-(hydroxycyclohexyl)urea |

Green Chemistry Approaches in the Synthesis of Benzothiazole-Cyclohexanol Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazole derivatives to create more environmentally benign processes. airo.co.innih.gov These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. airo.co.in

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green organic synthesis. nih.gov For the synthesis of benzothiazole derivatives, microwave-assisted methods can significantly reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating methods. nih.gov For example, the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation for 10 minutes has been reported to be efficient and environmentally friendly. nih.gov A study on microwave-assisted synthesis of benzothiazole derivatives reported yields of 85-95% under optimized conditions. airo.co.in

Solvent-Free Reactions:

Conducting reactions in the absence of a solvent minimizes the use and disposal of volatile organic compounds (VOCs), which are often hazardous. Solvent-free synthesis of 2-substituted benzothiazoles can be achieved by directly mixing and heating the reactants. airo.co.in For instance, the reaction of 2-aminothiophenol (B119425) with a ketone, catalyzed by p-toluene sulfonic acid (PTSA), can be carried out at 100°C for one hour without a solvent. airo.co.in A comparison with conventional methods showed a 40% reduction in energy consumption and a 50% reduction in waste generation. airo.co.in

Use of Eco-Friendly Catalysts and Solvents:

The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Silica sulfuric acid has been employed as an efficient and reusable catalyst for the one-pot synthesis of 2-substituted benzothiazoles from aromatic aldehydes and o-aminothiophenol in methanol (B129727) at room temperature. researchgate.net This method offers mild conditions and short reaction times. researchgate.net

Furthermore, the replacement of traditional organic solvents with greener alternatives like water or ionic liquids is being explored. airo.co.in The synthesis of benzothiazole derivatives has been successfully carried out in a methanol-water mixed solvent at room temperature, which is a more environmentally friendly option. nih.gov

| Green Approach | Reactants | Catalyst/Conditions | Solvent | Advantages | Reported Yield |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | o-Aminothiophenol, Aldehyde | Microwave irradiation (e.g., 80°C, 10 min) | Ethanol | Reduced reaction time, high efficiency airo.co.innih.gov | 85-95% airo.co.in |

| Solvent-Free Synthesis | o-Aminothiophenol, Ketone | p-Toluene sulfonic acid (PTSA), 100°C, 1 hr | None | Reduced waste, no hazardous solvents airo.co.in | Not specified |

| Eco-friendly Catalyst | Aromatic aldehydes, o-aminothiophenol | Silica sulfuric acid | Methanol | Reusable catalyst, mild conditions researchgate.net | Good to excellent researchgate.net |

| Green Solvents | 2-aminobenzenethiol, Benzaldehyde | NH₄Cl | Methanol-water | Environmentally benign solvent system nih.gov | High yield nih.gov |

Advanced Spectroscopic and Structural Analysis of 4 Benzothiazol 2 Ylamino Cyclohexanol

Conformational Analysis of the Cyclohexanol (B46403) Ring and its Influence on Molecular Geometry

The conformational landscape of 4-(Benzothiazol-2-ylamino)-cyclohexanol is dominated by the principles governing substituted cyclohexanes. The cyclohexanol ring preferentially adopts a chair conformation, which is significantly more stable than other possibilities like boat or twist-boat forms. libretexts.org In any substituted cyclohexane (B81311), the two chair conformations are in equilibrium, and the process of ring-flipping interconverts axial and equatorial positions. gmu.edulibretexts.org

Similarly, the hydroxyl group at the C-1 position also has a preference for the equatorial position, though its steric demand is less than the benzothiazol-2-ylamino substituent. pressbooks.pub The final, most stable conformation of the molecule will seek to place the largest possible number of substituents, particularly the largest one, in the equatorial orientation. pressbooks.pub The relative stereochemistry (cis or trans) between the hydroxyl and the benzothiazol-2-ylamino groups dictates the final conformational outcome. For the trans isomer, the most stable conformer would have both the large benzothiazol-2-ylamino group and the hydroxyl group in equatorial positions. For the cis isomer, one group must be axial while the other is equatorial; the more stable conformer would place the larger benzothiazol-2-ylamino group in the equatorial position and the smaller hydroxyl group in the axial position. pressbooks.pub

Stereochemical Assignment and Determination of Chiral Centers (if applicable)

The structure of this compound contains specific stereochemical features. The molecule possesses two substituted carbon atoms on the cyclohexane ring: C-1, bearing the hydroxyl group, and C-4, bearing the benzothiazol-2-ylamino group. These two carbons are stereocenters (chiral centers), as the path around the ring from each of these carbons is different. libretexts.org

The presence of two stereocenters gives rise to stereoisomerism. Specifically, the compound can exist as geometric isomers, defined by the relative spatial orientation of the hydroxyl and benzothiazol-2-ylamino groups across the ring:

Cis Isomer : Both substituents are on the same side of the cyclohexane ring's general plane (e.g., both pointing "up" or both "down"). pressbooks.pubmvpsvktcollege.ac.in

Trans Isomer : The substituents are on opposite sides of the ring's plane (e.g., one "up" and one "down"). pressbooks.pubmvpsvktcollege.ac.in

The cis and trans isomers are diastereomers of each other, meaning they are stereoisomers that are not mirror images. libretexts.org Furthermore, each of these diastereomers is chiral and can exist as a pair of enantiomers (non-superimposable mirror images). For example, the trans isomer can exist as (1R,4R) and (1S,4S) enantiomers, while the cis isomer can exist as (1R,4S) and (1S,4R) enantiomers. Therefore, a total of four stereoisomers are possible for this compound.

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Insights (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the complete structural elucidation of this compound in solution. longdom.org While 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques are necessary to resolve complex signal overlap and confirm atomic connectivity and stereochemistry. ipb.ptlibretexts.org

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzothiazole (B30560) ring (typically 7.0-8.5 ppm), the aliphatic protons on the cyclohexane ring (1.0-4.0 ppm), and exchangeable protons for the amine (N-H) and alcohol (O-H) groups. mdpi.comnih.gov The ¹³C NMR spectrum would similarly show signals in the aromatic and aliphatic regions. nih.gov

2D COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations. It would be crucial for tracing the connectivity of the protons around the cyclohexane ring, identifying which protons are adjacent to one another. longdom.org

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons to their directly attached carbon atoms. ipb.ptlibretexts.org This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum based on the assignment of its attached proton. youtube.com

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. youtube.com It is vital for connecting the different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the N-H proton of the amino group and both the C-4 carbon of the cyclohexane ring and the C-2 carbon of the benzothiazole ring, confirming the point of attachment. ipb.pt

2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information on protons that are close in space, regardless of whether they are connected through bonds. youtube.com This is the definitive NMR method for determining stereochemistry. For example, in a conformation with an axial proton, NOESY would show correlations to the other two axial protons on the same face of the ring (1,3-diaxial interactions). This can be used to confirm the axial or equatorial nature of specific protons and, by extension, the attached substituents, allowing for the differentiation between cis and trans isomers. youtube.comresearchgate.net

X-ray Crystallography Studies for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive and precise structural information for a molecule in the solid state. nih.gov For this compound, an X-ray diffraction study would unambiguously determine:

Molecular Conformation : It would confirm the chair conformation of the cyclohexanol ring and the precise orientation (axial or equatorial) of both the hydroxyl and the benzothiazol-2-ylamino substituents. nih.gov

Stereochemistry : The relative (cis/trans) and absolute stereochemistry of the chiral centers would be definitively established.

Bond Parameters : Precise measurements of all bond lengths, bond angles, and torsion angles within the molecule would be obtained. epa.gov

Intermolecular Interactions : A key feature revealed by crystallography would be the network of intermolecular interactions that stabilize the crystal lattice. For this molecule, hydrogen bonding is expected to be a dominant force. The hydroxyl (-OH) and the secondary amine (-NH-) groups are potent hydrogen bond donors. The nitrogen atoms within the benzothiazole ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. mdpi.com This can lead to the formation of extensive chains or sheets in the crystal structure, significantly influencing the material's physical properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govbiointerfaceresearch.com The spectra for this compound would be complex, but key bands can be assigned to specific molecular motions. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of these vibrational modes. researchgate.net

The expected characteristic vibrational frequencies are summarized in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

| Alcohol (O-H) | Stretching, H-bonded | 3200–3600 (broad) | researchgate.net |

| Secondary Amine (N-H) | Stretching | 3300–3500 (medium) | researchgate.netnih.gov |

| Aromatic C-H | Stretching | 3000–3100 (medium) | researchgate.net |

| Aliphatic C-H | Stretching | 2850–2960 (strong) | researchgate.net |

| Benzothiazole Ring | C=N and C=C Stretching | 1400–1650 (multiple bands) | researchgate.netresearchgate.net |

| C-O (secondary alcohol) | Stretching | 1050–1100 (strong) | |

| C-N | Stretching | 1250–1350 (medium) | |

| C-H (aromatic) | Out-of-plane Bending | 750–900 (strong) | researchgate.net |

Table 1: Predicted Characteristic Vibrational Frequencies for this compound.

Computational and Theoretical Investigations of 4 Benzothiazol 2 Ylamino Cyclohexanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, from it, a host of chemical characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. proteobiojournal.com It offers a balance between accuracy and computational cost, making it suitable for studying complex organic compounds like benzothiazole (B30560) derivatives. proteobiojournal.com DFT calculations can elucidate the optimized molecular geometry and provide insights into the molecule's reactivity and stability. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, often called frontier orbitals, are critical in determining a molecule's electronic properties and chemical reactivity. proteobiojournal.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For benzothiazole-based compounds, a lower HOMO-LUMO gap can be correlated with higher reactivity and potential biological activity. nih.govnankai.edu.cn

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a compound. proteobiojournal.com In an MEP map, red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). proteobiojournal.com For a molecule like 4-(Benzothiazol-2-ylamino)-cyclohexanol, an MEP analysis would predict the sites most likely to engage in hydrogen bonding and other electrostatic interactions with a biological receptor.

| Computational Property | Significance for this compound |

| HOMO Energy | Indicates the molecule's ability to donate electrons in chemical reactions. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net |

| MEP Map | Identifies nucleophilic and electrophilic sites, predicting regions for non-covalent interactions with biological targets. proteobiojournal.com |

Quantum chemical calculations, particularly DFT, can be used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.govmdpi.com These theoretical predictions are highly valuable for several reasons. They can aid in the structural confirmation of newly synthesized compounds by comparing the calculated spectra to experimental data. mdpi.comresearchgate.net Furthermore, discrepancies between predicted and experimental spectra can reveal specific molecular conformations or intermolecular interactions present in the sample. While experimental spectroscopic data for N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide is available, predicted spectra for the target compound are not present in the reviewed literature. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions within the molecule and with its environment (such as a solvent or a biological macromolecule), MD can explore the compound's different possible three-dimensional shapes (conformations) and their relative stabilities. nih.gov For this compound, MD simulations could reveal the preferred orientation of the cyclohexanol (B46403) ring relative to the benzothiazole core and how this conformation might change upon binding to a target.

When a ligand is docked into a protein's active site, MD simulations are crucial for assessing the stability of the resulting complex. nih.govnih.gov Researchers analyze metrics like the root-mean-square deviation (RMSD) to see how much the ligand and protein atoms move during the simulation. A stable, low RMSD value over time suggests a favorable and lasting interaction, strengthening the case for the compound's potential as an inhibitor. nih.gov

In Silico Target Prediction and Molecular Docking Studies

In silico screening techniques are essential for modern drug discovery, allowing for the rapid evaluation of a compound against numerous potential biological targets.

Before performing detailed docking studies, computational tools can be used to predict the most likely biological targets for a given molecule. These methods often rely on ligand-based approaches, comparing the structure of the new compound to databases of known active molecules, or structure-based methods that screen the compound against a library of protein binding sites. Benzothiazole derivatives have been identified as having a wide range of biological activities, suggesting they can interact with multiple targets. nih.govnih.gov Potential targets for benzothiazole-containing compounds include protein kinases, cyclooxygenase (COX) enzymes, and various microbial enzymes. researchgate.netnih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein or DNA). nih.gov This method is instrumental in rational drug design, as it helps to visualize how a compound like this compound might fit into the active site of an enzyme or a binding pocket of a receptor. researchgate.net The docking process generates a "docking score," which estimates the binding free energy; a more negative score typically indicates a stronger, more favorable interaction. nih.gov

Studies on various benzothiazole derivatives have demonstrated their potential to bind to a diverse array of biological targets. These investigations provide a roadmap for potential docking studies involving this compound.

| Target Class | Specific Enzyme/Receptor Examples | PDB ID Examples | Rationale for Benzothiazoles |

| Kinases | VEGFR-2, BRAF | 1Y6A, 3E22 | Kinase inhibition is a major strategy in cancer therapy; benzothiazoles have shown anti-proliferative activity. nih.govresearchgate.netresearchgate.net |

| COX Enzymes | COX-1, COX-2 | 6COX, 1CX2 | Inhibition of COX enzymes is the mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.govjaper.innih.gov |

| Microbial Enzymes | Dihydropteroate (B1496061) Synthase (DHPS), DNA Gyrase, Dihydroorotase | 3TYE, 3G75 | Targeting essential microbial enzymes is a key strategy for developing new antibacterial and antifungal agents. nih.govmdpi.comresearchgate.net |

| DNA | B-DNA | 1BNA | Some small molecules can intercalate into or bind to the grooves of DNA, disrupting replication and transcription, a mechanism relevant in cancer treatment. nih.gov |

These in silico approaches, from quantum mechanics to molecular docking, provide a comprehensive theoretical framework for evaluating the potential of this compound as a pharmacologically active agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiazole-Cyclohexanol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. wjahr.comnih.gov For benzothiazole derivatives, QSAR studies are instrumental in designing and predicting the potency of new therapeutic agents. researchgate.net By developing mathematical models, researchers can identify the key physicochemical properties and structural features that govern the efficacy and selectivity of these compounds. wjahr.com These models provide a rational basis for modifying the benzothiazole scaffold to enhance desired pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory effects. benthamscience.comresearchgate.net The application of QSAR helps to streamline the drug discovery process, reducing the time and cost associated with synthesizing and testing new potential drugs. nih.gov

Development of 2D and 3D QSAR Models

The development of QSAR models for benzothiazole derivatives involves both two-dimensional (2D) and three-dimensional (3D) approaches to correlate molecular descriptors with biological activity.

2D-QSAR models utilize descriptors calculated from the 2D representation of the molecules. These descriptors can include constitutional, topological, and electronic properties. Multiple Linear Regression (MLR) is a common statistical technique used to build these models, creating an equation that links the descriptors to the biological activity. researchgate.net For instance, a 2D-QSAR study on benzothiazole derivatives for anti-inflammatory and analgesic activity resulted in a statistically significant model with a squared correlation coefficient (r²) of 0.8578 and an internal predictive ability (q²) of 74.15%. researchgate.net Another study on aryl thiazole (B1198619) derivatives for antimicrobial activity developed a 2D-QSAR model with an even higher correlation (r² = 0.9521). researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D spatial arrangement of the molecules. nih.gov These techniques calculate steric and electrostatic fields around a series of aligned molecules to determine how these fields correlate with biological activity. For a set of benzothiazole derivatives acting as Candida albicans N-myristoyltransferase inhibitors, CoMFA and CoMSIA models were developed with high predictive power, showing cross-validated coefficient (q²) values of 0.733 and 0.738, respectively. nih.gov Similarly, a 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors yielded a robust CoMSIA model with a q² of 0.569 and an r² of 0.915. nih.gov These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and other properties are favorable or unfavorable for activity, guiding further molecular design. nih.gov

Below is a table summarizing the statistical validation of various QSAR models developed for benzothiazole derivatives.

| Model Type | Target/Activity | q² (Cross-validated r²) | r² (Non-validated r²) | Statistical Method |

| 2D-QSAR | Anti-inflammatory Activity | 0.7415 | 0.8578 | MLR researchgate.net |

| 2D-QSAR | Antimicrobial (G+) Activity | 0.8619 | 0.9521 | MLR researchgate.net |

| 3D-QSAR (CoMFA) | p56lck Inhibition | 0.710 | 0.966 | CoMFA ijpsr.com |

| 3D-QSAR (CoMSIA) | p56lck Inhibition | 0.642 | 0.956 | CoMSIA ijpsr.com |

| 3D-QSAR (CoMFA) | Candida albicans CaNmt Inhibition | 0.733 | Not Reported | CoMFA nih.gov |

| 3D-QSAR (CoMSIA) | Candida albicans CaNmt Inhibition | 0.738 | Not Reported | CoMSIA nih.gov |

| 3D-QSAR (CoMSIA) | MAO-B Inhibition | 0.569 | 0.915 | CoMSIA nih.gov |

Identification of Key Structural Features Influencing Biological Activity

QSAR studies are pivotal in identifying the specific structural moieties and physicochemical properties of benzothiazole derivatives that dictate their biological potency. Analysis of 2D and 3D models reveals critical insights into the structure-activity relationship.

A recurring finding across various studies is the importance of the substitution pattern on the benzothiazole ring system, particularly at the C-2 and C-6 positions. benthamscience.com The nature of the substituent at the 2-position of the benzothiazole core is frequently shown to be a primary determinant of activity. For example, in a series of antiproliferative 2-arylbenzothiazoles, the specific substitutions on the aryl group significantly modulate potency. mdpi.com

3D-QSAR contour maps provide granular detail on these relationships. For instance, in the study of Candida albicans N-myristoyltransferase inhibitors, the 3D contour plots from CoMFA and CoMSIA analyses highlighted specific regions around the benzothiazole scaffold where different properties enhance or diminish activity. nih.gov These maps can indicate that bulky substituents are favored in one area, while electron-withdrawing groups are preferred in another, providing a clear roadmap for designing more potent inhibitors. nih.gov

Molecular docking studies often complement QSAR to explain these findings at an atomic level. For example, docking of benzothiazole derivatives into an enzyme's active site can reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, corroborating the QSAR models. wjahr.comnih.gov

The table below summarizes key structural features of benzothiazole derivatives and their observed influence on biological activity, as determined by computational studies.

| Structural Feature/Descriptor | Position | Influence on Biological Activity | Example Activity |

| Substituent Nature | C-2 | The type of group (e.g., aryl, amino, heterocyclic) significantly impacts potency and selectivity. benthamscience.comresearchgate.net | Anticancer, Antimicrobial |

| Substitution Pattern | C-6 | Substituents like halogens or other functional groups can modulate activity. benthamscience.commdpi.com | Antiproliferative |

| Electrostatic Fields | Varies | Electron-donating or withdrawing groups in specific regions can enhance binding affinity. researchgate.net | Antimicrobial |

| Steric Properties | Varies | The size and shape of substituents influence the fit into the target's binding pocket. nih.gov | Antifungal |

| Hydrophobicity (LogP) | Overall Molecule | Lipophilicity affects cell membrane permeability and interaction with hydrophobic pockets of target proteins. wjahr.comscirp.org | Various |

| Hydrogen Bonding | Varies | Presence of H-bond donors/acceptors can form critical interactions with target residues. nih.gov | Enzyme Inhibition |

These findings provide a foundational framework for predicting the biological activity of novel compounds like this compound and for guiding the synthesis of more effective benzothiazole-based therapeutic agents.

In Vitro Biological Evaluation of 4 Benzothiazol 2 Ylamino Cyclohexanol and Its Analogues

Assessment of Antiproliferative Activity in Cellular Models

Benzothiazole (B30560) derivatives have garnered significant attention for their potential as anticancer agents. nih.govnih.gov The core structure is a versatile scaffold for the development of new therapeutic molecules. scispace.com

The antiproliferative effects of benzothiazole analogues have been demonstrated across a wide array of human cancer cell lines.

One novel benzothiazole derivative, YLT322, has shown growth inhibition against a broad spectrum of human cancer cells. nih.gov In another study, a library of phenylacetamide derivatives containing the benzothiazole nucleus was tested for antiproliferative activity in paraganglioma and pancreatic cancer cell lines, with the novel compounds inducing a marked reduction in cell viability at low micromolar concentrations. nih.gov Specifically, derivative 4l from this library showed a significant antiproliferative effect and a higher selectivity index against cancer cells compared to other tested compounds. nih.gov

Further research into 2-substituted benzothiazole derivatives revealed antiproliferative and cytotoxic properties against HepG2 hepatocellular carcinoma cells, with IC₅₀ values of 38.54 µM and 29.63 µM at 48 hours for compounds designated as A and B, respectively. turkjps.orgnih.gov These compounds have also shown inhibitory effects on the proliferation of glioma and cervical cancer cells. nih.gov Another series of N-1,3-benzothiazol-2-ylbenzamides was evaluated, with compounds 1f, 1i, and 1k being the most effective against the HepG2 cell line. scispace.com

A benzothiazole derivative incorporating a trimethoxyphenyl scaffold, compound 12a , exhibited potent antiproliferative activity against several prostate cancer cell lines, including 22RV1, C42B, LNCAP, and PC3, with IC₅₀ values ranging from 2.04 to 4.31 µM. nih.gov Notably, this compound showed good selectivity, as it had no cytotoxic effect on the normal prostate cell line RWPE-1 at concentrations up to 20 µM. nih.gov

The following table summarizes the antiproliferative activity of selected benzothiazole analogues against various cancer cell lines.

Table 1: Antiproliferative Activity of Benzothiazole Analogues in Human Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | IC₅₀ Value (µM) | Source(s) |

|---|---|---|---|

| Compound A | HepG2 (Hepatocellular Carcinoma) | 38.54 (48h) | turkjps.org, nih.gov |

| Compound B | HepG2 (Hepatocellular Carcinoma) | 29.63 (48h) | turkjps.org, nih.gov |

| Compound 12a | PC3 (Prostate Cancer) | 2.04 ± 0.51 | nih.gov |

| Compound 12a | C42B (Prostate Cancer) | 2.81 ± 0.43 | nih.gov |

| Compound 12a | LNCAP (Prostate Cancer) | 4.31 ± 0.27 | nih.gov |

| BZTidr2 | Colo-38 (Human Melanoma) | 92.61 | researchgate.net |

| BZTidr4 | Colo-38 (Human Melanoma) | 92.85 | researchgate.net |

Investigations into the mechanisms of action of benzothiazole derivatives have shown that they can interfere with the normal progression of the cell cycle in cancer cells. For instance, some 2-substituted benzothiazole compounds have been found to induce cell cycle arrest in the G0/G1 phase in B lymphoma cells. turkjps.org Flow cytometry analysis of HepG2 cells treated with certain benzothiazole derivatives revealed an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. turkjps.orgnih.gov

Furthermore, a benzothiazole analogue, compound 6 , was found to induce G2/M phase arrest in MGC803 cancer cells. nih.gov This disruption of the cell cycle is a key mechanism contributing to the antiproliferative effects of these compounds.

A significant body of evidence points to the induction of apoptosis, or programmed cell death, as a primary mechanism for the anticancer activity of benzothiazole analogues. nih.govscispace.complos.org

The novel benzothiazole derivative YLT322 induces apoptosis in HepG2 cells in a dose- and time-dependent manner. nih.govplos.org This process is associated with the activation of caspase-3 and caspase-9, an increased expression of the pro-apoptotic protein Bax, and a decreased expression of the anti-apoptotic protein Bcl-2. nih.govplos.org YLT322 also induces the release of cytochrome c, which activates the mitochondrial apoptotic pathway. nih.govplos.org Similarly, another novel benzothiazole derivative (BTD) was shown to induce apoptosis in colorectal cancer cells through the mitochondria-mediated intrinsic pathway. nih.govresearchgate.net This was evidenced by the loss of mitochondrial transmembrane potential, increased expression of Bax, Bim, and Bad, and decreased expression of Bcl-2 and Bcl-x. nih.gov

In studies on HepG2 cells, 2-substituted benzothiazole derivatives were found to induce apoptosis, which was mediated by the loss of mitochondrial membrane potential. turkjps.orgnih.gov Apoptosis rates of 10.70% and 45.22% were observed, compared to 1.02% in the control group. nih.gov The pro-apoptotic effect of compound 1k was particularly evident in MCF-7 breast cancer cells, as demonstrated by the detection of mono- and oligonucleosomes enrichment. scispace.com

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several benzothiazole derivatives have demonstrated the ability to inhibit these processes in vitro.

A novel benzothiazole derivative (BTD) was found to decrease the invasion and migration of colorectal cancer cells. nih.govresearchgate.net In another study, 2-substituted benzothiazole compounds were shown to suppress the migration of HepG2 cells. turkjps.orgnih.gov A wound-healing assay demonstrated that after 48 hours, the wound width in control HepG2 cells was 51.7%. turkjps.org In contrast, treatment with 100 µM of compounds A and B resulted in significantly larger wound widths of 84.0% and 90.4%, respectively, indicating potent inhibition of cell migration. turkjps.orgnih.gov

Investigation of Antimicrobial Potential

In addition to their anticancer properties, benzothiazole derivatives have been explored for their antimicrobial activity.

The antibacterial potential of benzothiazole analogues has been evaluated against various pathogens, with notable efficacy against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.comnih.gov

A series of diarylureas bearing a benzothiazole nucleus were synthesized as analogues of the antimicrobial agent Triclocarban (TCC). mdpi.com Among these, compounds 2bF and 2eC exhibited higher antimicrobial activity against Staphylococcus aureus than TCC, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL compared to 16 µg/mL for TCC. mdpi.com

Another study on benzothiazole Schiff base hybrids identified several compounds with excellent activity against S. aureus. saudijournals.com Specifically, compound S15 (N-(3,4,5-trimethoxybenzylidene)-4-(benzo[d]thiazol-2-yl)benzenamine) and compound S19 (4-(benzo[d]thiazol-2-yl)-N-cyclohexylidene benzenamine) showed significant activity, with zones of inhibition up to 30–32 mm at concentrations between 3.91-7.81 µg/mL. saudijournals.com

The following table summarizes the antibacterial activity of selected benzothiazole analogues against Staphylococcus aureus.

Table 2: Antibacterial Activity of Benzothiazole Analogues Against Staphylococcus aureus

| Compound/Analogue | Method | Result | Source(s) |

|---|---|---|---|

| 2bF | MIC | 8 µg/mL | mdpi.com |

| 2eC | MIC | 8 µg/mL | mdpi.com |

| Triclocarban (TCC) | MIC | 16 µg/mL | mdpi.com |

| S15 | Zone of Inhibition | 30-32 mm (at 3.91-7.81 µg/mL) | saudijournals.com |

| S19 | Zone of Inhibition | 30-32 mm (at 3.91-7.81 µg/mL) | saudijournals.com |

Antibacterial Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

Benzothiazole derivatives have demonstrated notable antibacterial activity against Gram-negative bacteria such as Escherichia coli. Research into various analogues has identified key structural features that enhance their efficacy.

For instance, studies on amino-benzothiazole Schiff base analogues revealed that compounds 46a and 46b exhibited potent antibacterial activity against E. coli, with a Minimum Inhibitory Concentration (MIC) of 15.62 μg/ml, which is comparable to the standard drug ciprofloxacin (B1669076). nih.gov The presence of a hydroxyl group at the 2nd position of the benzylidene ring was found to improve this antibacterial action. nih.gov In another study, isatin-clubbed benzothiazole derivatives were shown to be more effective against Gram-negative than Gram-positive strains. nih.gov Specifically, compound 41c showed excellent activity against E. coli with an MIC of 3.1 μg/ml, surpassing that of ciprofloxacin (MIC = 12.5 μg/ml). nih.gov

Furthermore, thiazolidin-4-one derivatives of benzothiazole, such as 8a, 8b, 8c, and 8d , were found to be highly active against E. coli, with MIC values ranging from 0.09–0.18 mg/ml. nih.gov Structure-activity relationship (SAR) studies indicated that substitutions with nitro and methoxy (B1213986) groups on the phenyl ring enhanced antibacterial action. nih.gov These findings underscore the potential of the benzothiazole scaffold in developing new antibacterial agents targeting Gram-negative pathogens.

**Table 1: Antibacterial Activity of Benzothiazole Analogues against *Escherichia coli***

| Compound | Type of Analogue | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

|---|---|---|---|---|

| 46a / 46b | Amino-benzothiazole Schiff base | 15.62 | Ciprofloxacin | 15.62 |

| 41c | Isatin-clubbed benzothiazole | 3.1 | Ciprofloxacin | 12.5 |

| 8a / 8c | Thiazolidin-4-one (Nitro-substituted) | 90-180 | Streptomycin | 50-100 |

| 8b / 8d | Thiazolidin-4-one (Methoxy-substituted) | 90-180 | Ampicillin | 200 |

Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger)

The benzothiazole nucleus is a key pharmacophore for antifungal activity. Various synthesized 5/6-arylamino-4,7-dioxobenzothiazoles have shown potent in vitro antifungal activities against pathogenic fungi, including Candida species and Aspergillus niger. nih.gov

In one study, a series of 10 benzothiazole derivatives were evaluated for their antifungal properties. researchgate.net The results highlighted that compounds with chlorine substituents on the benzothiazole ring (4c , 4d ) were more effective than those with methoxy groups. researchgate.net Compound 4d was identified as the most potent derivative against Candida krusei, with a MIC₅₀ value of 1.95 µg/mL. researchgate.net

Another investigation into acrocarposporins, which possess different structural scaffolds, also demonstrated antifungal effects. nih.gov While not benzothiazole derivatives, these findings contribute to the broader search for antifungal agents. For example, compounds 1 and 2 showed inhibition zones of 27 mm and 22 mm against Aspergillus niger, and 27 mm and 17 mm against Candida albicans, respectively. nih.gov

Table 2: Antifungal Activity of Benzothiazole Derivatives

| Compound | Target Fungi | Activity Measurement | Result |

|---|---|---|---|

| 4c | Candida species | MIC₅₀ | Significant Activity |

| 4d | Candida krusei | MIC₅₀ | 1.95 µg/mL |

| General | Candida species, Aspergillus niger | Antifungal Activity | Potent |

Evaluation of Anti-inflammatory Properties in Cell-Based Assays

Analogues of 4-(Benzothiazol-2-ylamino)-cyclohexanol have been investigated for their ability to modulate inflammatory responses in cellular models.

Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Cytokines like TNF-α, IL-6)

Benzothiazole derivatives have shown significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a novel benzothiazole derivative, BMP326 , was found to significantly inhibit the production of nitric oxide (NO). researchgate.net This inhibition was dose-dependent and correlated with the downregulation of inducible nitric oxide synthase (iNOS) mRNA expression. researchgate.net

Furthermore, BMP326 effectively suppressed the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), at both the protein and mRNA levels. researchgate.net Other studies have also confirmed that various compounds can inhibit the formation of IL-6 and NO. clinpgx.org For example, the NSAID lornoxicam (B1675139) markedly inhibits IL-6 production and iNOS-derived NO formation. clinpgx.org Similarly, auranofin, a gold-containing compound, decreases the production of NO, TNF-α, IL-1β, and IL-6 in macrophages. nih.gov These findings highlight the capacity of benzothiazole-related structures to suppress the key mediators that drive inflammatory processes.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory properties of benzothiazole analogues are often mediated through the modulation of critical intracellular signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

The compound BMP326 was shown to exert its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways. researchgate.net It inhibited the activation of NF-κB by preventing the phosphorylation of its p65 subunit and the degradation of its inhibitor, IκBα. researchgate.net Additionally, BMP326 suppressed the LPS-stimulated phosphorylation of all three major MAPK pathways: p38, extracellular signal-regulated kinases 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK) in a dose-dependent manner. researchgate.net

Similarly, another benzothiazole analog, SPA0537 , was found to inhibit TNF-α-mediated inflammatory responses in human rheumatoid fibroblast-like synoviocytes by blocking the NF-κB pathway. nih.gov It achieved this by inhibiting IKK phosphorylation and subsequent IκBα degradation, which in turn prevented the nuclear translocation of NF-κB. nih.gov The upregulation of certain receptors by high glucose has also been shown to be mediated by the ERK1/2- or P38-NF-κB signaling pathway, further emphasizing the central role of these pathways in inflammation. nih.gov

Antioxidant Capacity Assessment in Chemical and Cellular Systems

The benzothiazole scaffold has also been explored for its antioxidant potential, particularly its ability to scavenge harmful free radicals.

Radical Scavenging Activity

A study on novel 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives demonstrated their capacity as antioxidants. nih.gov The radical scavenging activity of these compounds was evaluated, with derivatives 4c and 4d showing promising results, although ascorbic acid remained the most potent in scavenging DPPH radicals. nih.gov The antioxidant activity of these phenol (B47542) derivatives suggests their potential in combating oxidative stress, which is implicated in conditions like Alzheimer's disease. nih.gov

In a different study, 2,4-dimethylbenzoylhydrazones were assessed for their in vitro DPPH radical scavenging activity. nih.gov Several of these compounds exhibited better activity than the standard n-propyl gallate, with IC₅₀ values ranging from 25.6 to 30.1 µM. nih.gov This indicates that the hydrazone structure, when combined with other aromatic moieties, can be a potent source of radical scavengers.

Table 3: Radical Scavenging Activity of Benzothiazole Analogues and Other Compounds

| Compound | Assay | IC₅₀ (µM) | Standard | IC₅₀ (µM) |

|---|---|---|---|---|

| 4c / 4d | DPPH | Promising Activity | Ascorbic Acid | Most Potent |

| Hydrazone 1 | DPPH | 25.6 | n-propyl gallate | 30.30 |

| Hydrazone 4 | DPPH | 28.1 | n-propyl gallate | 30.30 |

| Hydrazone 2 | DPPH | 29.3 | n-propyl gallate | 30.30 |

| Hydrazone 3 | DPPH | 29.8 | n-propyl gallate | 30.30 |

Cellular Antioxidant Enzyme Modulation

The benzothiazole scaffold is a core component of molecules investigated for their ability to modulate the cellular redox state. Studies on benzothiazole derivatives have revealed significant interactions with antioxidant enzyme systems. For instance, certain novel, low-molecular-weight benzothiazole analogues have been shown to possess neuroprotective capabilities by modulating catalase, a critical antioxidant enzyme. nih.gov In a study using the U87MG human glioblastoma cell line under hydrogen peroxide-induced oxidative stress, specific benzothiazole compounds (referred to as 6a, 6b, 6c, 6d, and 7a) enhanced catalase activity by up to 90%. nih.gov This suggests a protective mechanism against reactive oxygen species (ROS) mediated cellular damage. nih.gov

Further research into 2-substituted benzothiazole derivatives in hepatocellular carcinoma (HepG2) cells also demonstrated an impact on the cellular antioxidant system. nih.govnih.gov Treatment with these compounds led to a modulation of the total antioxidant status (TAS), superoxide (B77818) dismutase (SOD), and cellular thiol levels. nih.govnih.gov While some amino acid-benzothiazole conjugates have been found to exhibit only moderate to low antioxidant activity in DPPH assays, the collective evidence points to the potential of the benzothiazole core structure to influence cellular antioxidant defenses, particularly by enhancing the activity of key enzymes like catalase. nih.govnih.gov

Enzyme Inhibition Studies of Specific Biological Targets (e.g., Kinases, Proteases)

The benzothiazole nucleus is a prominent scaffold in the development of inhibitors for a wide range of enzyme targets, owing to its versatile binding capabilities. tandfonline.com Research has focused on its potential to inhibit enzymes implicated in cancer, inflammation, and microbial diseases.

Benzothiazole derivatives have been identified as potential kinase inhibitors, a class of molecules crucial for cancer therapy. nih.gov A novel series of hybrid molecules incorporating both benzothiazole and chromone (B188151) moieties were evaluated as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA Damage Response (DDR) pathway. nih.govnih.gov In cell-based assays using HeLa and HCT116 cancer cell lines, certain compounds from this series, notably 2c, 7h, and 7l, demonstrated significant potency. nih.gov The inhibitory action was confirmed through an immunoblot assay that measured the reduction in phosphorylation of Chk1, a direct downstream target of ATR kinase. nih.govnih.gov For example, compound 7h was shown to inhibit the phosphorylation of Chk1 at the Ser 317 site in HeLa cells. nih.gov Molecular docking studies supported these findings, suggesting that the active compounds bind to the ATR kinase domain in a manner similar to known inhibitors. nih.gov

The anti-inflammatory potential of benzothiazole analogues has been extensively studied through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. nih.govnih.gov A series of benzo[d]thiazole analogues demonstrated moderate to potent inhibitory effects on the COX-2 isozyme while being weak inhibitors of the constitutive COX-1 isozyme, indicating a favorable selectivity profile. nih.gov This selectivity is crucial for developing anti-inflammatory agents with fewer gastrointestinal side effects. mdpi.com

In a study evaluating several analogues, compounds 2c, 2d, and 2g showed significant anti-inflammatory activity in vivo, which was correlated with their in vitro COX-2 inhibition. nih.gov Subsequent enzymatic assays revealed that these compounds, along with others (3d, 3f, 3g), exhibited IC₅₀ values against ovine COX-2 ranging from 0.28 to 0.77 µM. nih.gov Furthermore, investigations in HepG2 hepatocellular carcinoma cells showed that 2-substituted benzothiazole derivatives could dose-dependently inhibit COX-2 levels, linking their anticancer effects to the modulation of inflammatory pathways. nih.govnih.gov

| Compound | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | COX-2 Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

|---|---|---|---|

| 2c | >10 | 0.56 | >17.8 |

| 2d | >10 | 0.54 | >18.6 |

| 2g | >10 | 0.77 | >13.0 |

| 3d | 5.17 | 0.28 | 18.5 |

| 3f | 5.54 | 0.77 | 7.2 |

| 3g | 5.18 | 0.43 | 12.0 |

Benzothiazole derivatives have emerged as promising antimicrobial agents that target essential microbial enzymes. nih.gov One key target is dihydropteroate (B1496061) synthase (DHPS), an enzyme vital for folate synthesis in bacteria. nih.gov New N-arylsulfonylpyridone derivatives containing a benzothiazole moiety were synthesized and evaluated for their ability to inhibit the DHPS enzyme. nih.gov The most active compounds, 16a-c, displayed IC₅₀ values against DHPS that were comparable to the standard drug sulfadiazine, with compound 16b being the most potent (IC₅₀ = 7.85 µg/mL). nih.gov These compounds also showed considerable antibacterial activity against S. aureus. nih.gov

Beyond DHPS, other microbial enzymes are also targeted by benzothiazole analogues. nih.gov Research has identified derivatives that act as DNA gyrase inhibitors, with some compounds showing potent activity against Enterococcus faecalis (MIC = 3.13 µM). nih.gov Other investigated mechanisms include the inhibition of peptide deformylase and dihydroorotase, highlighting the broad potential of the benzothiazole scaffold in developing novel antibacterial agents by targeting various essential enzymatic pathways. nih.gov

Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion. nih.gov Several classes of benzothiazole derivatives have been synthesized and identified as potent α-glucosidase inhibitors, often far exceeding the activity of the standard drug, acarbose (B1664774). nih.gov

Benzothiazole-based oxadiazoles, for example, exhibited a wide range of α-glucosidase inhibitory activity, with IC₅₀ values spanning from 0.5 ± 0.01 to 30.90 ± 0.70 µM, compared to acarbose (IC₅₀ = 866.30 ± 3.20 µM). nih.gov Similarly, a series of phloroglucinol-containing benzothiazole Schiff base derivatives were evaluated, with compounds 3f and 3g showing significant inhibition (IC₅₀ values of 24.05 ± 2.28 and 18.51 ± 1.19 µM, respectively). nih.gov Kinetic studies revealed these compounds act as uncompetitive inhibitors of the enzyme. nih.gov Other successful scaffolds include benzothiazole-rhodanine and benzothiazole-sulfonylurea hybrids, which have also demonstrated significant α-glucosidase inhibitory potential. syr.eduresearchgate.net

| Compound Series | Most Active Compounds | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzothiazole-Oxadiazole Derivatives | Compound 1 | 0.5 ± 0.01 | nih.gov |

| Benzothiazole Schiff Base Derivatives | Compound 3g | 18.51 ± 1.19 | nih.gov |

| Benzothiazole Schiff Base Derivatives | Compound 3f | 24.05 ± 2.28 | nih.gov |

| Benzothiazole-Rhodanine Derivatives | A5, A6, A9 | Qualitatively Good Activity | syr.edu |

| Benzothiazole-Sulfonylurea Hybrids | Compound C2 | 49.10% inhibition at 100 µM | researchgate.net |

| Acarbose (Standard) | - | 866.30 ± 3.20 | nih.gov |

Investigation of Anthelmintic Activity

The benzothiazole framework is present in compounds that have been investigated for their activity against parasitic worms (helminths). nih.gov In vitro studies have demonstrated the potential of these derivatives against various parasites, including Schistosoma mansoni and earthworms, which are commonly used for preliminary screening. amazonaws.comnih.gov

A series of benzothiazol-2-yl-dithiocarbamate copper complexes (4a-c) were assessed for their schistosomicidal activity against adult S. mansoni. nih.gov These compounds were found to be highly potent, causing 100% worm mortality at a concentration of 10 µg/mL, an activity level comparable to the standard drug praziquantel. nih.gov

Other studies have used the earthworm model to evaluate anthelmintic potential. A series of (E)-N-(benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)-2-phenylethan-1-imine derivatives were screened, with several compounds (3a, 3c, 3f, 3g) showing good activity. amazonaws.com The effectiveness was quantified by measuring the time to paralysis and death of the worms at various concentrations. For example, at a concentration of 0.5% w/v, compound 3a caused paralysis in approximately 22 minutes and death in approximately 40 minutes. amazonaws.com These findings underscore the potential of the benzothiazole scaffold in the development of new anthelmintic agents. researchgate.netresearchgate.net

| Compound | Target Organism | Concentration | Time to Paralysis (min) | Time to Death (min) | Reference |

|---|---|---|---|---|---|

| Copper Complex 4a | Schistosoma mansoni | 10 µg/mL | - | (100% mortality) | nih.gov |

| Copper Complex 4b | Schistosoma mansoni | 10 µg/mL | - | (100% mortality) | nih.gov |

| Copper Complex 4c | Schistosoma mansoni | 10 µg/mL | - | (100% mortality) | nih.gov |

| Compound 3a | Earthworm | 0.5% w/v | 22.16 ± 0.51 | 40.33 ± 0.42 | amazonaws.com |

| Compound 3c | Earthworm | 0.5% w/v | 20.50 ± 0.36 | 36.16 ± 0.47 | amazonaws.com |

| Compound 3f | Earthworm | 0.5% w/v | 18.16 ± 0.40 | 32.33 ± 0.49 | amazonaws.com |

| Albendazole (Standard) | Earthworm | 0.5% w/v | 14.50 ± 0.42 | 29.33 ± 0.55 | amazonaws.com |

Mechanistic Insights into the Biological Actions of 4 Benzothiazol 2 Ylamino Cyclohexanol

Identification of Specific Molecular Targets and Signaling Pathways

There is no published research identifying the specific molecular targets of 4-(Benzothiazol-2-ylamino)-cyclohexanol. While other, structurally different benzothiazole (B30560) derivatives have been reported to interact with targets such as DNA topoisomerase IIα and DNA gyrase, this information cannot be attributed to the subject compound. tocris.com Consequently, the signaling pathways modulated by this compound remain unknown.

Elucidation of Cellular Uptake and Subcellular Localization

No studies have been found that investigate the cellular uptake mechanisms or the subcellular localization of this compound. Research on other N-alkylated benzophenothiazine derivatives has shown that minor structural changes can significantly alter their localization within the cell, for instance, directing them to either lysosomes or mitochondria. However, without specific experimental data, the cellular distribution of this compound is purely speculative.

Investigation of Receptor Binding Profiles and Ligand-Target Interactions

Detailed receptor binding profiles and the specific nature of ligand-target interactions for this compound have not been described in the scientific literature. While some benzothiazole-based compounds have been shown to bind to DNA, often through groove interactions, there is no evidence to confirm this or any other binding profile for this compound.

Analysis of Gene Expression Modulation

There is currently no available data from gene expression studies, such as microarray or RNA-sequencing analyses, that would provide insight into how this compound may alter gene expression in cells.

Proteomic Approaches for Target Identification and Validation

Proteomic techniques are powerful tools for identifying the protein targets of bioactive compounds. However, a review of the literature indicates that no such studies have been published for this compound. Therefore, there is no proteomic data to identify or validate its molecular targets.

Impact on Cellular Organelles and Structures (e.g., DNA interaction, mitochondrial function)

The specific effects of this compound on cellular organelles like mitochondria or its potential to interact with DNA have not been experimentally determined. The impact of various pharmacological agents on mitochondrial function is an area of active research, but findings are highly compound-specific. Similarly, while some benzothiazole derivatives are known to interact with DNA, this is not a universal property of the entire class of compounds and cannot be assumed for this compound without direct evidence.

Structure Activity Relationship Sar Studies for Benzothiazole Cyclohexanol Derivatives

Impact of Substituent Modifications on Observed Biological Activity

The biological activity of benzothiazole (B30560) derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core. Modifications can alter the compound's electronic properties, lipophilicity, and ability to form key interactions with target proteins.

Research into various benzothiazole derivatives has demonstrated that substitutions at the C-6 position of the benzothiazole ring are particularly important. For instance, the introduction of electron-withdrawing groups like fluorine or a nitro group can enhance biological activity. mdpi.comresearchgate.net The presence of a fluorine atom, in particular, can improve desirable pharmacological properties such as metabolic stability (leading to a greater biological half-life), binding affinity for the target receptor, and the lipophilic character of the drug. researchgate.net Studies have shown that benzothiazoles with a strong electron-attacking atom like fluorine at the 6-position can exhibit significant anticancer activity. researchgate.net

Similarly, hydrophobic moieties on the molecule are often conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in The presence of groups such as amino, hydroxyl, and chloro on the benzothiazole ring has been associated with better anticancer activity. pharmacyjournal.in Modifications at the 2-position, where the cyclohexanolamine moiety is attached, are also crucial. Phenyl and substituted phenyl groups at this position have been linked to anticancer, anti-inflammatory, and anticonvulsant properties. pharmacyjournal.in

The following table summarizes the impact of various substituents on the anticancer activity of a series of benzothiazole derivatives against different cancer cell lines.

| Compound ID | R (Substituent) | Activity (IC50 in µM) |

| B1 | 6-fluoro | >50 (A549), >50 (HCT116) |

| B7 | 6-chloro | 32.12 (A549), 41.15 (HCT116) |

| C1 | 6-fluoro, N-benzyl | 15.26 (A549), 23.81 (HCT116) |

| C7 | 6-chloro, N-(4-nitrobenzyl) | 10.11 (A549), 12.03 (HCT116) |

Data derived from studies on benzothiazole derivatives, illustrating general SAR trends. nih.gov

Role of Stereochemistry of the Cyclohexanol (B46403) Moiety in Activity and Selectivity

Stereochemistry plays a fundamental role in pharmacology, as biological systems are inherently chiral. nih.gov The specific three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with a biological target, influencing both potency and selectivity. nih.govnih.gov For 4-(Benzothiazol-2-ylamino)-cyclohexanol, the cyclohexanol ring contains chiral centers, leading to the possibility of different stereoisomers (e.g., cis and trans diastereomers, and their respective enantiomers).

While specific studies on the stereoisomers of this compound are not detailed in the provided search results, the established principles of medicinal chemistry strongly indicate that different isomers would exhibit varied biological activities. The relative orientation of the hydroxyl and amino groups would directly impact the molecule's ability to engage with its target, making the separation and biological evaluation of individual stereoisomers a crucial step in the development of these compounds as therapeutic agents.

Conformational Effects on Ligand-Target Interactions

Computational studies, such as density functional theory (DFT) calculations, are used to analyze the stable conformations of benzothiazole derivatives. mdpi.com Conformational analysis is often performed by systematically rotating dihedral angles to identify the most energetically favorable shapes. For derivatives of 2-aminobenzothiazole (B30445), it has been observed that different rotational positions around the key bonds can lead to distinct, stable conformers. mdpi.com

The specific conformation affects how the pharmacophoric features—such as hydrogen bond donors/acceptors and hydrophobic regions—are presented to the target's binding site. Molecular docking studies can then be used to simulate how these different conformations interact with the amino acid residues of the target protein. mdpi.com A conformation that allows for optimal alignment and formation of strong intermolecular bonds (e.g., hydrogen bonds, hydrophobic interactions) will result in higher binding affinity and, consequently, greater biological activity. Conversely, a conformation that introduces steric clashes or poorly positioned functional groups will lead to weaker binding and lower activity. Therefore, understanding the conformational preferences of benzothiazole-cyclohexanol derivatives is essential for rational drug design.

Development of Pharmacophore Models

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net This model serves as a template for the design of new, potent ligands.

For benzothiazole derivatives, pharmacophore models have been successfully developed to understand the requirements for inhibiting various targets, such as protein kinases. researchgate.net A typical pharmacophore model is built from a set of known active molecules and consists of features like hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic sites (H), and aromatic rings (R). researchgate.net

One study on benzothiazole derivatives as potential p56lck inhibitors identified a six-point pharmacophore as the best hypothesis, designated AADHRR. This model includes two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings. researchgate.net Such a model provides a 3D map of the crucial interaction points within the target's binding site. The thiazole (B1198619) ring itself often contributes key features; for example, the nitrogen atom can act as a hydrogen bond acceptor. nih.gov The development of these models is a critical step in drug discovery, as they can be used to virtually screen large compound libraries to identify new potential inhibitors or to guide the chemical modification of existing leads to improve their potency and efficacy. researchgate.net

| Pharmacophore Feature | Description | Number of Features in Model |

| A | Hydrogen Bond Acceptor | 2 |

| D | Hydrogen Bond Donor | 1 |

| H | Hydrophobic Site | 1 |

| R | Aromatic Ring | 2 |

Table summarizing a representative pharmacophore model (AADHRR) for benzothiazole derivatives. researchgate.net

Advanced Applications of 4 Benzothiazol 2 Ylamino Cyclohexanol As a Chemical Probe

Use in Affinity-Based Proteomics for Target Deconvolution

Affinity-based proteomics is a powerful set of techniques used to identify the protein targets of a specific compound. This process, often referred to as target deconvolution, is a critical step in drug discovery and chemical biology. It typically involves immobilizing a compound of interest on a solid support to "pull out" its binding partners from a complex biological sample.

Despite the utility of these methods, a thorough search of scientific databases and research publications indicates that 4-(Benzothiazol-2-ylamino)-cyclohexanol has not yet been documented in studies utilizing affinity-based proteomics for target deconvolution. There are currently no published research findings that have employed this specific compound as a probe to identify its protein interaction partners.

Potential in Material Science as Functional Molecules

The field of material science often leverages the unique properties of organic molecules to create functional materials such as dyes, sensors, and liquid crystals. The benzothiazole (B30560) core, a key structural feature of this compound, is known to be a component in some functional materials due to its electronic and photophysical properties. researchgate.netnih.govekb.eguobasrah.edu.iqmdpi.comnih.gov

However, an extensive review of the material science literature did not yield any studies that have specifically investigated the potential of this compound as a functional molecule. There is no published research on its application as a dye, its use in the development of chemical sensors, or its properties as a liquid crystal. Therefore, no data on its performance or specific characteristics in these material science applications can be provided.

Q & A

Basic: What are the common synthetic routes for 4-(Benzothiazol-2-ylamino)-cyclohexanol, and how are they optimized for yield and purity?

Answer:

The synthesis typically involves:

- Step 1: Functionalization of the cyclohexanol core via nucleophilic substitution or coupling reactions to introduce the benzothiazole-2-ylamino group. For example, reacting 2-aminobenzothiazole with a halogenated cyclohexanol derivative under reflux conditions in ethanol or DMF .

- Step 2: Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Optimization: Yield improvements (70–85%) are achieved by controlling reaction temperature (80–100°C), stoichiometric ratios (1:1.2 cyclohexanol derivative:benzothiazole amine), and catalytic bases like triethylamine . Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₃H₁₅N₂OS: 263.0851) .

- HPLC-PDA: Purity assessment (>95%) with retention time matching against standards .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?

Answer:

Contradictions often arise from:

- Experimental variables: Differences in assay conditions (pH, temperature, solvent DMSO concentration) or enzyme isoforms.

- Methodology:

- Standardize protocols: Use validated assays (e.g., fluorometric kinase inhibition) with controls for solvent effects .

- Dose-response validation: Test multiple concentrations (0.1–100 µM) in triplicate to confirm IC₅₀ trends .

- Structural analogs: Compare activity of derivatives (e.g., replacing benzothiazole with benzoxazole) to isolate pharmacophore contributions .

- Computational docking: Use software like AutoDock Vina to model binding interactions with target enzymes (e.g., tyrosine kinases) and correlate with experimental data .

Advanced: What computational strategies are effective in predicting the physicochemical properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT): Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to predict solubility and reactivity .

- Molecular Dynamics (MD): Simulate solvation behavior in water/DMSO mixtures to optimize solvent systems for synthesis .

- QSAR Modeling: Train models using datasets of cyclohexanol derivatives to predict logP (experimental range: 2.1–2.5) and bioavailability .

- Software Tools: Gaussian (DFT), GROMACS (MD), and ChemAxon (logP prediction) .

Basic: What are the key considerations for designing in vitro studies to evaluate this compound’s biological activity?

Answer:

- Cell Line Selection: Use cancer lines (e.g., HeLa, MCF-7) for antiproliferative assays or primary cells (e.g., macrophages) for anti-inflammatory studies .

- Concentration Range: 1–100 µM, with vehicle controls (≤0.1% DMSO).

- Endpoint Assays:

- MTT/WST-1 for cytotoxicity.

- ELISA for cytokine profiling (e.g., TNF-α, IL-6) .

- Data Normalization: Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) .